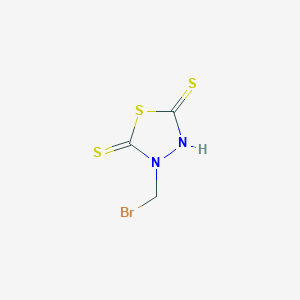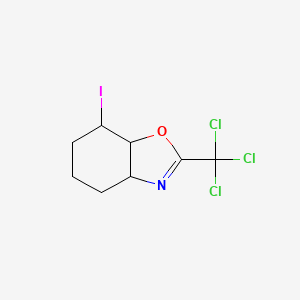
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole is a heterocyclic organic compound It features an iodine atom and a trichloromethyl group attached to a hexahydro-1,3-benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole typically involves the iodination of a precursor compound. One common method involves the reaction of a suitable benzoxazole derivative with iodine and a trichloromethylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at a specific range to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Mecanismo De Acción
The mechanism by which 7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 7-iodo-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- 7-Iodo-2’,3’-dideoxy-7-deazaadenosine
- Ethyl 7-iodo-2,2-dimethylheptanoate
Uniqueness
7-Iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole is unique due to its specific combination of an iodine atom and a trichloromethyl group attached to a benzoxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
89357-69-7 |
|---|---|
Fórmula molecular |
C8H9Cl3INO |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
7-iodo-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole |
InChI |
InChI=1S/C8H9Cl3INO/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7/h4-6H,1-3H2 |
Clave InChI |
MCAFRYFPKNHEPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C(C1)I)OC(=N2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


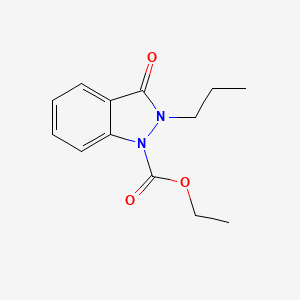
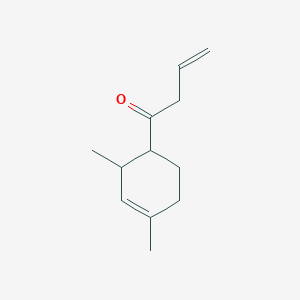
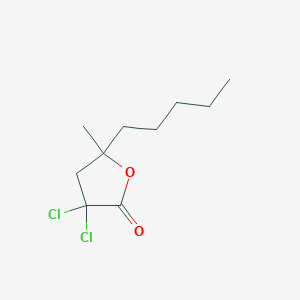
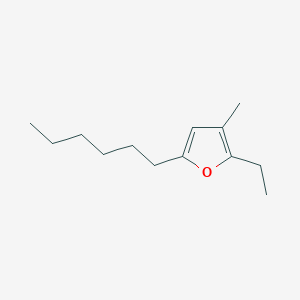

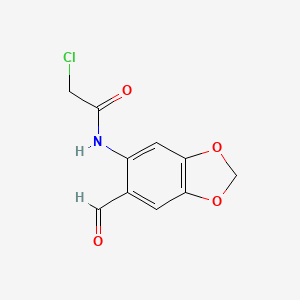
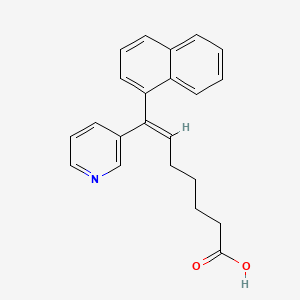
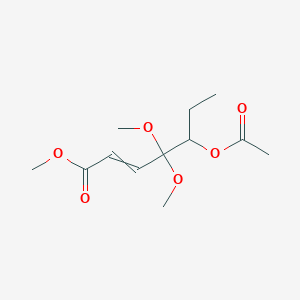
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)



![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
